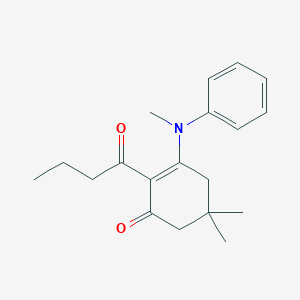![molecular formula C19H9F3N2OS2 B416323 14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one](/img/structure/B416323.png)
14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one is a complex heterocyclic molecule It features a unique structure that includes a thiophene ring, a trifluoromethyl group, and a pyrido-thieno-isoquinolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling under specific conditions to form the desired isoquinolinone structure. Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography and recrystallization, are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
The compound 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoquinolinone core can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) under controlled temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted isoquinolinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug discovery and development.
Medicine
In medicinal chemistry, this compound and its analogs are studied for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in advanced materials and devices.
作用機序
The mechanism of action of 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Thieno[3,2-b]thiophene derivatives: These compounds share a similar thiophene core and are used in organic electronics and materials science.
Pyrido[3,2-c]isoquinolinones: These compounds have a similar isoquinolinone core and are studied for their biological and medicinal properties.
Trifluoromethyl-substituted heterocycles: These compounds contain the trifluoromethyl group and are known for their enhanced chemical stability and biological activity.
Uniqueness
The uniqueness of 9-(thiophen-2-yl)-7-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one lies in its combination of structural features. The presence of the thiophene ring, trifluoromethyl group, and isoquinolinone core imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H9F3N2OS2 |
|---|---|
分子量 |
402.4g/mol |
IUPAC名 |
14-thiophen-2-yl-12-(trifluoromethyl)-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),12,14-heptaen-8-one |
InChI |
InChI=1S/C19H9F3N2OS2/c20-19(21,22)11-8-12(13-6-3-7-26-13)23-18-14(11)15-16(27-18)9-4-1-2-5-10(9)17(25)24-15/h1-8H,(H,24,25) |
InChIキー |
ROXPFBDGRVXEMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)NC2=O |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{4-nitrophenyl}acrylonitrile](/img/structure/B416240.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B416241.png)
![{4-[(5-Nitropyridin-2-yl)oxy]benzylidene}propanedinitrile](/img/structure/B416242.png)
![5-[4-(5-Nitro-pyridin-2-yloxy)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B416244.png)

![2-[4-(2,2-dicyanovinyl)-2-methoxyphenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B416252.png)
![2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B416254.png)


![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B416257.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-cyclohexyl-1H-benzimidazole](/img/structure/B416258.png)

![[2-(cyclohexylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B416264.png)

